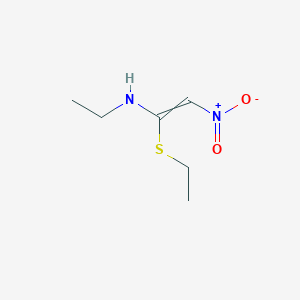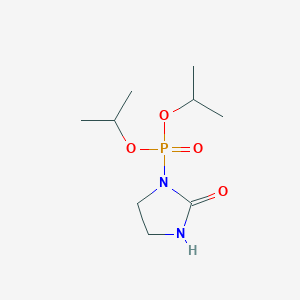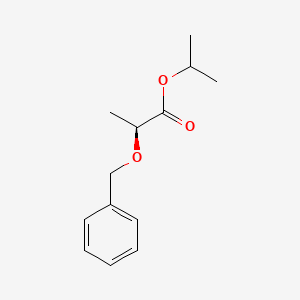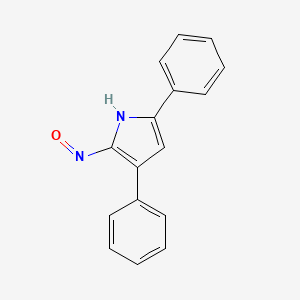
3(4H)-Pyridinone, 2-((3,3,3-trifluoro-2-oxopropyl)thio)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3(4H)-Pyridinone, 2-((3,3,3-trifluoro-2-oxopropyl)thio)- is a chemical compound known for its unique structure and properties. This compound features a pyridinone ring substituted with a trifluoro-2-oxopropylthio group, making it a subject of interest in various fields of scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3(4H)-Pyridinone, 2-((3,3,3-trifluoro-2-oxopropyl)thio)- typically involves the reaction of pyridinone derivatives with trifluoro-2-oxopropylthio reagents. The reaction conditions often include the use of solvents such as dichloromethane or acetonitrile, and catalysts like triethylamine or pyridine to facilitate the reaction. The temperature is usually maintained at room temperature to slightly elevated temperatures to ensure optimal yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process is optimized to minimize waste and maximize efficiency, often employing automated systems for precise control of reaction parameters.
Analyse Des Réactions Chimiques
Types of Reactions
3(4H)-Pyridinone, 2-((3,3,3-trifluoro-2-oxopropyl)thio)- undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The trifluoro-2-oxopropylthio group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, and reducing agents like sodium borohydride for reduction. Substitution reactions may involve nucleophiles such as amines or thiols.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, hydroxyl derivatives, and various substituted pyridinone compounds, depending on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
3(4H)-Pyridinone, 2-((3,3,3-trifluoro-2-oxopropyl)thio)- has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mécanisme D'action
The mechanism of action of 3(4H)-Pyridinone, 2-((3,3,3-trifluoro-2-oxopropyl)thio)- involves its interaction with specific molecular targets and pathways. The trifluoro-2-oxopropylthio group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. This interaction can disrupt cellular processes and lead to the desired biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-(2-Methylphenyl)-2-(3,3,3-trifluoro-2-oxopropyl)-4(3H)-quinazolinone
- Dimethyl (3,3,3-trifluoro-2-oxopropyl)phosphonate
Uniqueness
Compared to similar compounds, 3(4H)-Pyridinone, 2-((3,3,3-trifluoro-2-oxopropyl)thio)- is unique due to its specific substitution pattern and the presence of the trifluoro-2-oxopropylthio group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Propriétés
Numéro CAS |
127183-38-4 |
|---|---|
Formule moléculaire |
C8H6F3NO2S |
Poids moléculaire |
237.20 g/mol |
Nom IUPAC |
2-(3,3,3-trifluoro-2-oxopropyl)sulfanyl-4H-pyridin-3-one |
InChI |
InChI=1S/C8H6F3NO2S/c9-8(10,11)6(14)4-15-7-5(13)2-1-3-12-7/h1,3H,2,4H2 |
Clé InChI |
IOOFUSIBHGGPEM-UHFFFAOYSA-N |
SMILES canonique |
C1C=CN=C(C1=O)SCC(=O)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-Methyl-6-[6-(4-methylphenoxy)-1,3,5-triazin-2(1H)-ylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14278672.png)










![2-[3-(Hexylsulfanyl)propyl]phenol](/img/structure/B14278734.png)

![2-Phenylpyrazolo[1,5-A]quinoxalin-4-amine](/img/structure/B14278758.png)
